molecular formula C4H8Br2 B041627 1,4-Dibromobutane CAS No. 110-52-1

1,4-Dibromobutane

Cat. No.: B041627
CAS No.: 110-52-1
M. Wt: 215.91 g/mol
InChI Key: ULTHEAFYOOPTTB-UHFFFAOYSA-N
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Description

1,4-Dibromobutane (CAS: 110-52-1) is a linear aliphatic dihalide with the molecular formula Br(CH₂)₄Br and a molecular weight of 215.91 g/mol. Key physical properties include a boiling point of 197°C (at 760 mmHg) , melting point of -20°C, and density of 1.808 g/mL. It is insoluble in water but soluble in organic solvents like chloroform and ether.

Preparation Methods

Bromination of Butadiene

Reaction Mechanism and Thermodynamics

The bromination of 1,3-butadiene proceeds via electrophilic addition, forming a mixture of 1,4-dibromobutene and 1,2-dibromobutene as intermediates . The reaction is exothermic, with optimal temperatures between +5°C and 20°C to maintain a liquid phase . Nonpolar solvents such as chloroform or hexane stabilize the diene-bromine complex, while excess butadiene (2–5%) prevents polybromination .

Table 1: Bromination Conditions and Outcomes

ParameterOptimal RangeEffect on Yield
Temperature+5°C to 20°CPrevents side reactions
SolventChloroform/hexaneEnhances selectivity
Butadiene:Bromine ratio1.02–1.05:1Minimizes polybromides

Industrial-Scale Continuous Process

The patented apparatus (Figure 1) enables continuous production through three stages :

  • Bromination Reactor : Butadiene and bromine are fed into a multi-compartment stirred tank with cooling jackets to control exotherms.

  • Isomerization Unit : The crude mixture is heated to 90–95°C, shifting the equilibrium toward 1,4-dibromobutene via thermal isomerization .

  • Crystallization and Hydrogenation : Solid 1,4-dibromobutene is separated via centrifugation, melted, and hydrogenated using palladium catalysts to yield 1,4-dibromobutane .

Critical Optimization : Recycling unreacted 1,2-dibromobutene into the isomerization unit increases overall yield to >90% .

Hydrobromination of 1,4-Butanediol

Acid-Catalyzed Nucleophilic Substitution

In this laboratory method, 1,4-butanediol reacts with hydrobromic acid generated in situ from sodium bromide and sulfuric acid :
HO(CH2)4OH+2HBrBr(CH2)4Br+2H2O\text{HO(CH}_2\text{)}_4\text{OH} + 2\text{HBr} \rightarrow \text{Br(CH}_2\text{)}_4\text{Br} + 2\text{H}_2\text{O}
The reaction proceeds via an SN2 mechanism, with sulfuric acid protonating the hydroxyl group to form a better leaving group.

Table 2: Hydrobromination Reaction Parameters

ComponentQuantity (per mole diol)Role
NaBr3.1 molesHBr generation
H₂SO₄2.8 molesAcid catalyst
Reaction time4 hoursEnsures complete conversion

Procedural Details and Yield Optimization

A typical protocol involves :

  • Dissolving sodium bromide in warm water and adding 1,4-butanediol.

  • Slowly adding concentrated sulfuric acid to avoid violent exotherms.

  • Refluxing for 4 hours to form a biphasic system (dibromobutane layer separates).

  • Extracting with dichloromethane, followed by washes with NaHCO₃ and water.

Yield Enhancements :

  • Using a slight excess of H₂SO₄ (3 moles per mole diol) drives the reaction to completion .

  • Maintaining reflux temperatures (~100°C) accelerates the substitution kinetics.

Ring-Opening of Tetrahydrofuran (THF)

Mechanistic Pathway

THF undergoes ring-opening bromination with HBr in the presence of Lewis acids (e.g., ZnBr₂) :
(CH2)4O+2HBrBr(CH2)4Br+H2O\text{(CH}_2\text{)}_4\text{O} + 2\text{HBr} \rightarrow \text{Br(CH}_2\text{)}_4\text{Br} + \text{H}_2\text{O}
The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by bromide ions at both α-carbons.

Challenges and Limitations

  • Low Yields : Competing polymerization and diol formation reduce dibromobutane purity.

  • Catalyst Sensitivity : ZnBr₂ must be anhydrous to prevent hydrolysis.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldScalabilityCost Efficiency
Butadiene bromination>90%IndustrialHigh
Butanediol hydrobromination85%LaboratoryModerate
THF ring-opening~50%ExploratoryLow

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Cyclization Reactions: It can be used to form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or acetone at elevated temperatures.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide.

    Cyclization Reactions: These reactions may require specific catalysts or conditions depending on the desired cyclic product.

Major Products:

    N-Bromobutylcarbazole: Formed from the reaction with carbazole.

    Alkenes: Formed through elimination reactions.

    Cyclic Compounds: Formed through intramolecular cyclization reactions.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Intermediate for Pharmaceuticals : 1,4-Dibromobutane serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of Bifemelane, an antidepressant, and other active pharmaceutical ingredients (APIs) such as 4-Phenoxybutanoic acid and 1-(4-Methoxybutyl)hydrazine .
    • Synthetic Reagent : It acts as a reagent in alkylation reactions and the preparation of Grignard compounds, which are crucial for forming carbon-carbon bonds in organic synthesis .
  • Polymer Chemistry
    • Crosslinking Agent : In polymer chemistry, this compound is utilized as a crosslinker for creating hybrid nanotubes and other polymeric materials. It facilitates the formation of long-range 3D molecular ordering in polymer chains, enhancing their mechanical properties .
  • Metabolism Studies
    • Investigating Halogenated Compounds : The compound is employed to study the metabolism of halogenated hydrocarbons like 1,3-dichloropropane and 2,2-dichloropropane. Research has shown that it can produce stable sulfur-containing metabolites in biological systems, providing insights into metabolic pathways .
  • Coordination Chemistry
    • Reagent for Complex Synthesis : It is used to synthesize diazadioxa oxovanadium(IV) macrocyclic complexes. These complexes have potential applications in catalysis and materials science due to their unique electronic properties .

Case Study 1: Synthesis of Antidepressants

In a study focused on synthesizing Bifemelane, researchers utilized this compound as an intermediate. The compound was reacted with other organic reagents to yield the final product with high purity and yield. This highlights its significance in pharmaceutical chemistry .

Case Study 2: Polymer Crosslinking

A research project investigated the use of this compound as a crosslinker for creating polymeric nanocomposites. The resulting materials exhibited improved thermal stability and mechanical strength due to the effective crosslinking facilitated by this dibromide compound .

Mechanism of Action

The mechanism of action of 1,4-dibromobutane primarily involves its reactivity as a dibromoalkane. The bromine atoms are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used. For example, in the formation of N-bromobutylcarbazole, the bromine atoms are replaced by the nucleophilic nitrogen atom of carbazole .

Comparison with Similar Compounds

Structural and Functional Analogues

1,4-Dibromo-2-methylbutane (C₅H₁₀Br₂)

  • Molecular Weight : 229.94 g/mol.
  • Structure : Branched chain with a methyl group at C2.
  • Reactivity : Branching may hinder nucleophilic substitution compared to linear 1,4-Dibromobutane due to steric effects.

This compound-2,3-dione (C₄H₄Br₂O₂)

  • Molecular Weight : 243.89 g/mol.
  • Functional Groups : Two ketone groups adjacent to bromine atoms.
  • Reactivity : Combines electrophilic bromine sites and nucleophilic carbonyl groups, enabling diverse reactions (e.g., nucleophilic attack or cross-coupling).

This compound-1,1,4,4-D₄ (Deuterated Analogue)

  • Molecular Weight : 219.93 g/mol (due to deuterium substitution).
  • Properties: Nearly identical physical properties to non-deuterated form but exhibits kinetic isotope effects.
  • Applications : Tracing metabolic pathways and reaction mechanisms in pharmaceuticals and environmental studies.

Halopropane Analogues

1,3-Dichloropropane and 2,2-Dichloropropane

  • Structure : Chlorinated vs. brominated; differing halogen positions.
  • Reactivity : Chlorine’s lower leaving-group ability compared to bromine results in slower substitution reactions.
  • Toxicity : Metabolized differently; this compound’s higher toxicity (LD₅₀: 300 mg/kg in mice) contrasts with chlorinated analogs, which may have distinct ecotoxicological profiles.

Data Table: Comparative Analysis

Property This compound 1,4-Dibromo-2-methylbutane This compound-2,3-dione This compound-D₄
Molecular Formula C₄H₈Br₂ C₅H₁₀Br₂ C₄H₄Br₂O₂ C₄H₈Br₂ (D4-substituted)
Molecular Weight (g/mol) 215.91 229.94 243.89 219.93
Boiling Point (°C) 197 (760 mmHg) N/A N/A Similar to non-deuterated
Melting Point (°C) -20 N/A N/A Similar to non-deuterated
Key Functional Groups Terminal Br atoms Branched Br + methyl Br + ketone groups Br + deuterium labels
Applications Pharmaceuticals, materials Specialty chemicals Organic synthesis Isotopic tracing
Toxicity (LD₅₀) 300 mg/kg (mouse, ip) N/A N/A Similar (data needed)

Research Findings

  • Synthetic Utility : this compound facilitates high-yield (77–81%) synthesis of sulfur-bridged bis-triazine derivatives and serves as a spacer in sigma receptor ligands.
  • Metabolic Studies : Deuterated this compound-D₄ elucidates isotopic effects on reaction rates and metabolic pathways, contrasting with chlorinated halopropanes.
  • Safety : this compound requires inert atmosphere storage and poses risks of respiratory irritation (H335) and acute toxicity (H301).

Biological Activity

1,4-Dibromobutane (DBB) is a halogenated organic compound with the molecular formula C4H8Br2. It has garnered attention in various fields of research due to its biological activity, including potential applications in medicinal chemistry and environmental science. This article explores the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory effects, along with relevant case studies and research findings.

This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis. Its structure features two bromine atoms attached to a four-carbon alkane chain, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study involving the synthesis of surfactants from this compound showed that these compounds possess significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to the compound's ability to disrupt microbial membranes, leading to cell lysis .

Compound Microbial Strains Tested Activity
This compoundE. coli, S. aureusModerate to high
Gemini surfactantVariousStrong antimicrobial

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. One such study indicated that DBB can induce apoptosis in HepG2 liver cancer cells. The compound was observed to cause a significant increase in apoptotic cell populations at higher concentrations (20 μM), suggesting a dose-dependent effect on cell viability .

Case Study: HepG2 Cell Line

  • Objective : To evaluate the cytotoxic effects of this compound on HepG2 cells.
  • Methodology : Cells were treated with varying concentrations of DBB for 48 hours.
  • Results :
    • Control group showed less than 5% apoptosis.
    • At 20 μM concentration of DBB, approximately 47% of cells were apoptotic.

This indicates that DBB could be a potential candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that halogenated compounds can modulate inflammatory pathways. In a study examining various dibromoalkanes, it was found that compounds similar to DBB exhibited significant inhibitory effects on pro-inflammatory cytokine production in activated macrophages .

Compound Cytokine Inhibition (%) Concentration (µM)
This compoundIL-1β production reduced by 40%100

Metabolism and Environmental Impact

The metabolism of this compound has been studied to understand its environmental fate and potential toxicity. It has been utilized as a reagent in various synthetic processes and can undergo biotransformation in microbial systems. This aspect is crucial for assessing the ecological risks associated with its use in industrial applications .

Q & A

Q. What are the standard laboratory synthesis methods for 1,4-dibromobutane, and how can reaction conditions be optimized for yield?

Basic Research Focus
this compound is typically synthesized via two routes:

  • From 1,4-butanediol : Reacting with hydrobromic acid (HBr, 48-50%) and sulfuric acid under reflux (3–6 hours), followed by steam distillation and drying .
  • From tetrahydrofuran (THF) : THF reacts with HBr and sulfuric acid (3 hours reflux), yielding 83% after steam distillation and purification .

Optimization Tips :

  • Use concentrated HBr (≥50%) to maximize bromide availability.
  • Control reaction temperature (100–120°C) to avoid side reactions.
  • Employ inert solvents (e.g., dichloromethane) to stabilize intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound purity and structural integrity?

Basic Research Focus
Key methods include:

  • NMR : <sup>1</sup>H NMR (δ 3.4 ppm for Br-CH2, δ 1.8–1.9 ppm for central CH2 groups) and <sup>13</sup>C NMR (δ 33–35 ppm for Br-C) .
  • GC-MS : Retention time ~8–10 minutes (non-polar column) with molecular ion peak at m/z 215.9 (M<sup>+</sup>) .
  • Refractometry : Verify refractive index (n<sup>20</sup>/D ≈ 1.519) .

Purity Assessment :

  • Measure density (1.808 g/mL at 25°C) and compare to literature values .
  • Test for non-volatile residues (<50 ppm) via gravimetry .

Q. How does this compound facilitate the formation of long-range 3D molecular arrangements in polymer complexes, and what experimental parameters are critical?

Advanced Research Focus
this compound acts as a cross-linker in polymers like poly(2-vinylpyridine), enabling 3D networks through nucleophilic substitution.

Critical Parameters :

  • Molar Ratio : A 1:2 monomer-to-crosslinker ratio ensures optimal branching .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Reaction Time : 24–48 hours at 60–80°C for complete substitution .

Characterization :

  • SAXS/WAXS for structural analysis.
  • TGA to assess thermal stability post-crosslinking .

Q. What strategies are effective in resolving discrepancies in reported physical properties (e.g., boiling point, density) of this compound across literature sources?

Advanced Research Focus
Discrepancies arise from measurement conditions (pressure, purity):

  • Boiling Point : Reported as 63–65°C at 6 mmHg vs. 197°C at 760 mmHg . Use the Clausius-Clapeyron equation to reconcile pressure-dependent values .
  • Density : Variations (1.789–1.808 g/mL) correlate with temperature (20–25°C). Calibrate instruments and report temperature explicitly .

Validation :

  • Cross-reference with NIST data (InChIKey: ULTHEAFYOOPTTB) .

Q. What are the mechanistic considerations for using this compound in synthesizing vanadium(IV) cage complexes, and how do stoichiometric ratios influence product formation?

Advanced Research Focus
In vanadium(IV) cage synthesis, this compound bridges metal centers via alkylation.

Mechanism :

  • Vanadium precursors (e.g., VCl4) react with the dibromide in THF, forming V-Br bonds .
  • Stoichiometry : A 1:3 V:dibromobutane ratio maximizes cage formation .

Optimization :

  • Monitor reaction progress via UV-Vis (λmax ≈ 450 nm for V(IV) complexes) .

Q. What safety protocols are essential when handling this compound in laboratory settings, given its toxicological profile?

Basic Research Focus

  • PPE : Nitrile gloves, goggles, and fume hoods (vapor inhalation LD50 = 300 mg/kg in mice) .
  • Storage : Keep at 4°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can this compound be utilized as a cross-linking agent in the development of zwitterionic liposomes for gene delivery, and what characterization methods validate its incorporation?

Advanced Research Focus
In liposome synthesis, the dibromobutane links zwitterionic lipids, enhancing stability.

Procedure :

  • React with phosphatidylcholine derivatives (1:1 molar ratio) in chloroform .
  • Dialyze to remove unreacted dibromobutane .

Validation :

  • Dynamic light scattering (DLS) for size (100–200 nm).
  • Zeta potential (±5 mV confirms zwitterionic nature) .

Q. What are the challenges in quantifying sulfur-containing metabolites derived from this compound in toxicological studies, and what analytical approaches improve accuracy?

Advanced Research Focus
Metabolites like thiol-adducts require specialized detection:

  • LC-MS/MS : Use ESI-negative mode for sulfhydryl compounds (LOD ≈ 0.1 ng/mL) .
  • Derivatization : Add iodoacetamide to stabilize thiols pre-analysis .

Challenges :

  • Matrix effects in biological samples (e.g., rat plasma). Mitigate with isotopically labeled internal standards .

Properties

IUPAC Name

1,4-dibromobutane
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InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2
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InChI Key

ULTHEAFYOOPTTB-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID5044364
Record name 1,4-Dibromobutane
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Molecular Weight

215.91 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dibromobutane
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CAS No.

110-52-1
Record name 1,4-Dibromobutane
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